3-Hydroxy-2-(thiophen-3-YL)pyridine
Description
3-Hydroxy-2-(thiophen-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl (-OH) group at position 3 and a thiophene moiety at position 2. Its molecular formula is C₉H₇NOS, with a molecular weight of 177.22 g/mol . The compound's structure combines the aromaticity of pyridine with the electron-rich thiophene, making it relevant in materials science and medicinal chemistry.
Properties
IUPAC Name |
2-thiophen-3-ylpyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c11-8-2-1-4-10-9(8)7-3-5-12-6-7/h1-6,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCGPAZCWNJTNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682510 | |
| Record name | 2-(Thiophen-3-yl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261908-99-9 | |
| Record name | 2-(Thiophen-3-yl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction that couples a thiophene boronic acid with a halogenated pyridine derivative. This method is widely employed due to its efficiency and tolerance of functional groups.
Synthetic Procedure
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Preparation of Thiophene Boronic Acid : Thiophen-3-ylboronic acid is synthesized via lithiation of thiophene-3-ol followed by borylation.
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Halogenated Pyridine Precursor : 3-Hydroxypyridine is halogenated at the 2-position using phosphorus oxychloride (POCl₃) to yield 2-chloro-3-hydroxypyridine.
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Cross-Coupling : The thiophene boronic acid reacts with 2-chloro-3-hydroxypyridine in the presence of Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a tetrahydrofuran (THF)/water mixture. The reaction proceeds at 80°C for 12 hours.
Optimization and Yield
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Catalyst Loading : 5 mol% Pd(PPh₃)₄ achieves yields of 70–75%.
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Solvent System : A 3:1 THF/water ratio minimizes side reactions.
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Temperature Control : Maintaining 80°C ensures complete conversion without degrading sensitive functional groups.
Silver-Catalyzed Domino Cyclization
Mechanistic Insights
This method leverages a silver-catalyzed domino reaction to construct the pyridine ring de novo. Silver carbonate (Ag₂CO₃) facilitates the cyclization of isocyanides and isocyanoacetamides, forming a fully substituted pyridine core.
Application to Target Compound
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Isocyanide Synthesis : A thiophene-containing isocyanide (e.g., 3-isocyano-thiophene) is prepared via the Ugi reaction.
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Cyclization : The isocyanide reacts with an isocyanoacetamide derivative in acetonitrile at 100°C for 3 hours, with Ag₂CO₃ (30 mol%) as the catalyst.
Advantages and Limitations
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Selectivity : The silver catalyst promotes regioselective cyclization, avoiding positional isomers.
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Drawbacks : Requires specialized isocyanide precursors, complicating scalability.
Intermediate Functionalization Approaches
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2-(thiophen-3-YL)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed:
Oxidation: 3-Keto-2-(thiophen-3-YL)pyridine.
Reduction: 3-Hydroxy-2-(dihydrothiophen-3-YL)pyridine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Applications
Synthesis Building Block
3-Hydroxy-2-(thiophen-3-YL)pyridine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, including:
- Oxidation : Leads to the formation of 3-Keto-2-(thiophen-3-YL)pyridine.
- Reduction : Produces 3-Hydroxy-2-(dihydrothiophen-3-YL)pyridine.
- Substitution Reactions : Can yield various substituted derivatives depending on the electrophile used .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been studied for its potential as a bioactive molecule with both antibacterial and antifungal properties. For instance, derivatives of similar compounds have shown significant activity against pathogens such as Escherichia coli and Bacillus subtilis, suggesting that this compound could be developed into therapeutic agents .
Mechanism of Action
The mechanism underlying its biological activity involves interactions with biological targets through hydrogen bonding and π-π interactions facilitated by the hydroxyl group and aromatic rings . This interaction can modulate enzyme and receptor activities, leading to various biological effects.
Medicinal Chemistry
Drug Development Potential
The compound is being explored for its potential use in drug development. Its structural characteristics—combining a pyridine ring with a thiophene moiety—make it an attractive candidate for designing novel therapeutic agents. The hydroxyl group enhances its ability to form hydrogen bonds with target biomolecules, potentially influencing drug efficacy .
Case Study: Antifungal Activity
In a study evaluating antifungal activities, several derivatives of this compound were synthesized and tested against fungal strains. Some exhibited IC50 values comparable to established antifungal agents, demonstrating their potential as new drug candidates .
Industrial Applications
Materials Science
In materials science, this compound is being investigated for applications in organic semiconductors and conductive polymers. The presence of both aromatic rings enhances the electronic properties of materials, making them suitable for various electronic applications .
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(thiophen-3-YL)pyridine involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the thiophene and pyridine rings can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Positional Isomers: 2-Hydroxy-3-(thiophen-3-yl)pyridine
- Structure : The hydroxyl and thiophene groups are swapped (positions 2 and 3 on the pyridine ring).
- Properties: Same molecular formula (C₉H₇NOS) and weight (177.22 g/mol) as the target compound . Altered electronic effects: The hydroxyl group at position 2 may engage in stronger intramolecular hydrogen bonding, affecting solubility and reactivity. Discontinued in commercial catalogs, suggesting challenges in synthesis or stability .
Substituted Pyridines: 3-Hydroxy-2-methylpyridine
- Structure : Replaces thiophene with a methyl (-CH₃) group at position 2.
- Properties: Molecular formula C₆H₇NO, molecular weight 109.128 g/mol . Methyl is electron-donating, increasing pyridine ring electron density compared to electron-withdrawing thiophene. Higher water solubility due to reduced hydrophobicity. Used as a precursor in pharmaceutical synthesis .
Thiophene-Linked Derivatives: 3-(Thiophen-2-ylmethyl)pyridine
- Structure : Thiophene attached via a methylene (-CH₂-) linker at pyridine position 3.
- Properties :
Complex Hybrids: 3-Methyl-5-(3-(E)-styryl-5-(thiophen-3-yl)pyridin-2-yl)-2-(thiophen-3-yl)pyridine (MR31322)
- Structure : Features dual thiophene substituents and a styryl group.
- Properties :
Structural and Property Analysis
Table 1: Key Properties of 3-Hydroxy-2-(thiophen-3-yl)pyridine and Analogs
Electronic Effects
- Thiophene vs. Methyl : Thiophene’s electron-withdrawing nature decreases pyridine ring electron density compared to methyl, affecting acidity of the hydroxyl group and redox properties.
- Positional Isomerism : Swapping -OH and thiophene alters hydrogen-bonding capacity and aromatic stacking interactions.
Biological Activity
3-Hydroxy-2-(thiophen-3-YL)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound this compound features a pyridine ring substituted with a hydroxyl group and a thiophene moiety. Its molecular formula is , with a molecular weight of approximately 169.21 g/mol. The presence of the hydroxyl group enhances its solubility and ability to interact with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been reported to act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. By inhibiting COX, the compound may reduce inflammation and pain.
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promise in inducing apoptosis in MCF-7 breast cancer cells, with IC50 values indicating significant efficacy in suppressing tumor growth in vivo .
Biological Activity Summary
Case Studies and Research Findings
- Anti-Cancer Studies : In a study examining the anticancer properties of various pyridine derivatives, this compound was identified as having significant cytotoxicity against tumor cells. Flow cytometry assays demonstrated that treatment with this compound led to increased apoptosis markers in MCF-7 cells, suggesting it could be developed as a therapeutic agent for breast cancer .
- Neuropharmacological Effects : Research into the psychotropic properties of related pyridine compounds indicates that derivatives may exhibit anxiolytic effects comparable to established medications like diazepam. The mechanism appears to involve modulation of neurotransmitter systems .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
- Hydroxyl Group : The presence of the hydroxyl group is vital for enhancing solubility and increasing binding affinity to target proteins.
- Thiophene Ring : The thiophene moiety contributes to the compound's overall stability and may enhance its interaction with biological targets through π-stacking interactions.
Q & A
Q. What are the recommended synthetic routes for 3-Hydroxy-2-(thiophen-3-YL)pyridine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound typically involves cross-coupling reactions to attach the thiophene moiety to the pyridine core. A plausible route includes:
- Suzuki-Miyaura Coupling: Reacting a halogenated pyridine derivative (e.g., 3-hydroxy-2-bromopyridine) with a thiophen-3-yl boronic acid under palladium catalysis. Optimize yield by controlling temperature (80–100°C), solvent (toluene/ethanol mixture), and base (e.g., Na₂CO₃) .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Monitor purity via HPLC or TLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substitution patterns (e.g., thiophene-proton signals at δ 7.2–7.5 ppm; hydroxyl proton at δ 10–12 ppm) .
- FT-IR/Raman: Identify functional groups (O-H stretch ~3200 cm⁻¹, C-S/C-N vibrations in thiophene/pyridine rings) .
- Mass Spectrometry: High-resolution MS (ESI-TOF) to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers design experiments to study the coordination chemistry of this compound with transition metals?
Methodological Answer: To investigate its ligand behavior:
- Synthesis of Metal Complexes: React the compound with metal salts (e.g., Cu(II), Fe(III)) in ethanol/water at 60°C. Adjust pH to deprotonate the hydroxyl group for coordination .
- Analytical Validation:
- Challenges: Solubility in polar solvents may require ligand derivatization (e.g., esterification of -OH) .
Q. What strategies resolve contradictions in solubility and stability data for this compound under varying pH?
Methodological Answer: Discrepancies often arise from tautomerism (enol-keto forms) and pH-dependent protonation:
- pH Titration Studies: Use UV-Vis spectroscopy to track absorbance shifts (e.g., λmax changes at pH 2–12) .
- Computational Modeling: DFT calculations (e.g., Gaussian 16) predict dominant tautomers and pKa values .
- Controlled Stability Tests: Incubate the compound in buffered solutions (pH 4–10) at 25°C/40°C. Monitor degradation via LC-MS and identify byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
